

4-Phenylthiazole-2-carboxylic Acid: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

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For Immediate Release: This technical guide provides an in-depth overview of **4-Phenylthiazole-2-carboxylic acid**, a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering key data, potential synthetic approaches, and a conceptual workflow for its investigation.

Core Molecular Data

4-Phenylthiazole-2-carboxylic acid is a stable, white crystalline powder.^[1] Its fundamental molecular properties are summarized below.

Property	Value	References
Molecular Formula	C ₁₀ H ₇ NO ₂ S	[1]
Molecular Weight	205.24 g/mol	[1]
CAS Number	59020-44-9	[1]
Appearance	White crystalline powder	[1]
Melting Point	93-97 °C (decomposes)	[1]
Purity	≥ 96% (Assay)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Phenylthiazole-2-carboxylic acid** is not readily available in the reviewed literature, a plausible and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis.^[2] This reaction typically involves the condensation of an α -haloketone with a thioamide.^[2]

General Proposed Synthesis via Hantzsch Reaction

The synthesis of 4-phenylthiazole derivatives often begins with the reaction between an α -haloketone and a thioamide.^[2] For **4-Phenylthiazole-2-carboxylic acid**, a potential pathway could involve the reaction of a 2-halo-1-phenylethanone derivative with a thiooxalamide derivative, followed by hydrolysis.

Note: The following is a generalized protocol for the synthesis of a 2-amino-4-phenylthiazole, a common precursor, adapted from standard procedures.^{[2][3]} The synthesis of the target carboxylic acid would require subsequent modifications.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

- **Reaction Setup:** In a round-bottom flask, dissolve thiourea (0.2 mol) and acetophenone (0.1 mol) in a suitable solvent such as ethanol.^[3]
- **Addition of Halogen:** To this mixture, add iodine (0.1 mol).^[3]
- **Reflux:** Heat the reaction mixture to reflux for approximately 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).^[3]
- **Work-up:** After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The mixture is then poured into an ammonium hydroxide solution.^[3]
- **Purification:** The resulting crude product is then recrystallized from a suitable solvent like methanol to yield the purified 2-amino-4-phenylthiazole.^[3]

To obtain **4-Phenylthiazole-2-carboxylic acid** from such a precursor, further synthetic steps, such as a Sandmeyer reaction to replace the amino group with a nitrile, followed by hydrolysis, would be necessary.

Research Applications and Biological Significance

4-Phenylthiazole-2-carboxylic acid and its derivatives are versatile compounds with a broad spectrum of applications:

- **Pharmaceutical Development:** The thiazole scaffold is a core structure in many biologically active compounds.[4] Derivatives have been investigated for their potential as anti-inflammatory, analgesic, antifungal, and anticancer agents.[1][5][6] Specifically, the isomer 2-phenylthiazole-4-carboxylic acid has been identified as a potent inhibitor of xanthine oxidase, a target for the treatment of hyperuricemia and gout.[7]
- **Agrochemicals:** This class of compounds has been explored for use as fungicides in agricultural applications.[5]
- **Material Science:** The compound can be incorporated into polymers and coatings to enhance their durability and resistance.[5]

Conceptual Research Workflow

The investigation of novel thiazole derivatives in a drug discovery context typically follows a structured workflow from initial synthesis to biological evaluation. The following diagram illustrates this conceptual process.

Caption: A generalized workflow for the discovery and development of novel thiazole-based therapeutic agents.

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